molecular formula C48H72O14 B7818754 Abamectin

Abamectin

Cat. No.: B7818754
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-URHDDZCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abamectin is a widely used insecticide and anthelmintic derived from the soil-dwelling bacterium Streptomyces avermitilis. It belongs to the avermectin family and is a natural fermentation product. This compound is a mixture of two components: avermectin B1a and avermectin B1b, with the former comprising approximately 80% of the mixture and the latter about 20% . It is known for its effectiveness in controlling a variety of agricultural pests, including mites, nematodes, and insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Abamectin is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves growing the bacterium in a nutrient-rich medium under controlled conditions. The fermentation broth is then extracted and purified to isolate the active components, avermectin B1a and avermectin B1b .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces avermitilis is cultured in bioreactors with specific nutrients to optimize the yield of avermectins. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Abamectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be used for different applications in agriculture and medicine .

Scientific Research Applications

Abamectin has a wide range of scientific research applications:

Mechanism of Action

Abamectin exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding causes an influx of chloride ions, leading to hyperpolarization and paralysis of the cells. The compound also stimulates the release of gamma-aminobutyric acid (GABA) at nerve endings, further enhancing its inhibitory effects on nerve transmission .

Comparison with Similar Compounds

Abamectin is part of the avermectin family, which includes other compounds such as ivermectin, doramectin, and selamectin. These compounds share a similar mode of action but differ in their chemical structures and specific applications:

This compound is unique in its broad-spectrum activity and its dual use in agriculture and pharmaceuticals, making it a versatile and valuable compound in various fields .

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44?,45+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-URHDDZCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H](C([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abamectin
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Abamectin
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Abamectin
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Abamectin
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Abamectin
Reactant of Route 6
Abamectin

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